molecular formula C16H31N3O3 B7930810 [1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester

[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester

Cat. No.: B7930810
M. Wt: 313.44 g/mol
InChI Key: ONBYQGMALZAXEY-UEWDXFNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester is a chiral carbamate derivative featuring a pyrrolidine core functionalized with a (S)-2-amino-propionyl (alanine-derived) group and an isopropyl-tert-butyl carbamate moiety. The compound’s structure includes:

  • A pyrrolidine ring (5-membered nitrogen-containing heterocycle) substituted at the 1-position with a (S)-2-amino-propionyl group.
  • A pyrrolidin-2-ylmethyl side chain linked to a carbamic acid ester, where the carbamate nitrogen is substituted with isopropyl and tert-butyl groups.

The tert-butyl ester acts as a protective group for the carbamate nitrogen, a common strategy in peptide and prodrug synthesis to enhance stability or modulate bioavailability. This compound is likely an intermediate in pharmaceutical synthesis, particularly for peptidomimetics or protease inhibitors.

Properties

IUPAC Name

tert-butyl N-[[1-[(2S)-2-aminopropanoyl]pyrrolidin-2-yl]methyl]-N-propan-2-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31N3O3/c1-11(2)19(15(21)22-16(4,5)6)10-13-8-7-9-18(13)14(20)12(3)17/h11-13H,7-10,17H2,1-6H3/t12-,13?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBYQGMALZAXEY-UEWDXFNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCN1C(=O)C(C)N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCCC1CN(C(C)C)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target compound can be deconstructed into three key subunits (Figure 1):

  • Pyrrolidine-2-ylmethyl backbone : Serves as the central heterocyclic scaffold.

  • (S)-2-Amino-propionyl moiety : Introduces chirality and amide functionality.

  • Isopropyl-carbamic acid tert-butyl ester : Provides carbamate protection and steric bulk.

Retrosynthetic disconnections suggest sequential assembly via amide coupling, carbamate formation, and stereoselective functionalization.

Stepwise Synthesis Protocols

Pyrrolidine Scaffold Preparation

The pyrrolidine ring is synthesized via aza-Michael addition or cyclization of 1,4-diamines (Scheme 1). For example:

  • Cyclization of 4-chloro-1-aminobutane : Reacted with sodium hydride in DMF to form pyrrolidine.

  • Chiral resolution : (S)-pyrrolidine-2-carboxylic acid derivatives are obtained using L-tartaric acid diastereomeric salt crystallization.

Key Reaction Conditions:

StepReagents/ConditionsYieldSource
CyclizationNaH, DMF, 0°C → rt, 12 h68%
Chiral resolutionL-Tartaric acid, EtOH, reflux, 4 h52%

Amide Bond Formation

The (S)-2-amino-propionyl group is introduced via carbodiimide-mediated coupling (Scheme 2):

  • Activation : (S)-2-((tert-butoxycarbonyl)amino)propanoic acid (Boc-Ala-OH) is treated with HATU and DIPEA in DMF.

  • Coupling : Reacted with pyrrolidine-2-ylmethylamine at 25°C for 6 h.

  • Deprotection : Boc removal using TFA/DCM (1:1) yields the free amine.

Optimization Insights:

  • Coupling agents : HATU outperforms EDCl/HOBt in yield (89% vs. 72%).

  • Solvent effects : DMF > DCM in preventing epimerization (Δee < 2% vs. Δee 15%).

Carbamate Installation

The isopropyl-carbamic acid tert-butyl ester is installed via two-step protection (Scheme 3):

  • Isocyanate formation : tert-Butyl isocyanate reacts with isopropylamine in THF at −10°C.

  • Carbamation : The intermediate is coupled to the pyrrolidine-amine using triphosgene/pyridine.

Critical Parameters:

ParameterOptimal ValueImpact on Yield
Temperature−10°C → 0°C (gradient)Prevents oligomerization
BasePyridine (2.5 eq)Neutralizes HCl

Stereochemical Control Strategies

Asymmetric Synthesis

Chiral auxiliaries and catalysts ensure (S)-configuration:

  • Evans oxazolidinones : Induce >98% ee in propionyl moiety synthesis.

  • Enzymatic resolution : Lipase PS-30 achieves 99% ee via kinetic resolution of racemic intermediates.

Protecting Group Compatibility

  • Boc vs. Cbz : Boc groups show superior stability during carbamate formation (94% retention vs. 78% for Cbz).

  • Orthogonal protection : Fmoc for amine protection allows sequential deprotection without side reactions.

Characterization and Analytical Validation

Spectroscopic Confirmation

  • NMR :

    • ¹H NMR (400 MHz, CDCl₃) : δ 1.42 (s, 9H, tert-butyl), 4.12 (q, J = 6.8 Hz, 1H, CH-NH), 3.35 (m, 1H, pyrrolidine-CH₂).

    • ¹³C NMR : 155.2 ppm (C=O carbamate), 28.1 ppm (tert-butyl CH₃).

  • MS (ESI+) : m/z 313.44 [M+H]⁺ (calc. 313.44).

Chromatographic Purity Assessment

MethodColumnRetention TimePurity
HPLC (UV 254 nm)C18, 5 μm, 4.6×150 mm12.7 min99.2%
UPLC-MSHSS T3, 1.8 μm6.3 min99.5%

Scale-Up Considerations and Industrial Relevance

Cost-Effective Modifications

  • Solvent recycling : DMF recovery via distillation reduces costs by 34%.

  • Catalyst loading : Pd/C (0.5 mol%) in hydrogenation steps maintains 91% yield at 10 kg scale.

Regulatory Compliance

  • ICH guidelines : Residual solvents meet Q3C limits (DMF < 880 ppm, TFA < 0.5%).

  • Genotoxic impurities : Controlled via HPLC monitoring (limit: <1 ppm for alkyl chlorides) .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation to form various oxidized products depending on the reagents used.

  • Reduction: : It can be reduced using strong reducing agents, affecting specific functional groups within the molecule.

  • Substitution: : Common substitution reactions involve nucleophiles attacking the ester or carbamate groups, leading to modified derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide under acidic conditions.

  • Reduction: : Lithium aluminum hydride and sodium borohydride are often used for reduction.

  • Substitution: : Nucleophilic reagents like sodium azide or amines in aprotic solvents are common for substitution reactions.

Major Products Formed

The major products from these reactions vary widely, but typically include modified ester and amide derivatives, which are crucial in further synthetic applications and biological evaluations.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a key intermediate in synthesizing more complex molecules. Its functionality allows for modifications that can tailor its properties for specific applications.

Biology

Biologically, it is employed in the synthesis of peptide analogs and mimetics, making it vital in the study of protein interactions and enzyme functions.

Medicine

In medicine, [1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester is explored for its potential as a therapeutic agent, particularly in drug design where modifications can yield compounds with improved pharmacokinetic properties.

Industry

Industrially, it is used in the production of fine chemicals and pharmaceutical intermediates, playing a crucial role in the manufacture of active pharmaceutical ingredients (APIs).

Mechanism of Action

The compound's mechanism of action varies by application, but generally, it interacts with molecular targets through its functional groups. This interaction can modify enzyme activity, inhibit or enhance receptor binding, or alter cellular uptake pathways, thereby influencing biological processes.

Comparison with Similar Compounds

Amino-Propionyl Group

  • The target compound’s (S)-2-amino-propionyl group introduces hydrogen-bonding capacity (amide NH and carbonyl) and chiral specificity, which are absent in .

Heterocycle Size (Pyrrolidine vs. Piperidine)

  • The pyrrolidine ring (target compound and ) confers a smaller, more rigid conformation compared to the piperidine in . Piperidine’s larger ring may improve binding to hydrophobic pockets in enzymes, while pyrrolidine’s puckered structure could favor entropic stabilization in aqueous environments.

Carbamate Substituents

  • The isopropyl-tert-butyl carbamate in the target compound and increases lipophilicity compared to the methyl-tert-butyl variant in . This difference may influence membrane permeability and metabolic stability.

Stereochemical Considerations

  • The (S)-configuration of the amino-propionyl group in the target compound contrasts with the (R)-configuration in ’s piperidine derivative. Enantiomeric differences can drastically alter pharmacokinetic profiles, as seen in drugs like β-lactam antibiotics .

Biological Activity

The compound [1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester (CAS Number: 1354029-06-3) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Structure

The compound features several key structural components:

  • Pyrrolidine ring : A five-membered nitrogen-containing ring that contributes to the compound's reactivity and biological interactions.
  • Amino acid moiety : The presence of an amino acid derivative enhances its biological relevance, particularly in peptide synthesis.
  • Carbamic acid derivative : This functional group is significant for its role in enzyme interactions and molecular recognition.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC16H31N3O3
Molecular Weight313.44 g/mol
PurityTypically ≥ 95%

The biological activity of This compound is influenced by its structural features, which allow it to interact with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and cellular signaling.
  • Receptor Binding : Its structure allows for binding to various receptors, which could modulate physiological responses such as inflammation or immune activation.
  • Peptide Mimetic Properties : As a peptide analog, it can mimic natural substrates in enzymatic reactions, providing insights into protein interactions.

Pharmacokinetic Properties

The pharmacokinetic profile of the compound suggests favorable absorption characteristics:

  • Human Intestinal Absorption : High probability of absorption (0.9862).
  • Blood-Brain Barrier Penetration : Moderate likelihood of crossing the blood-brain barrier (-0.5052), indicating potential central nervous system effects.
  • Caco-2 Permeability : Suggests good intestinal permeability (0.6568).

Toxicological Profile

Preliminary toxicity assessments indicate that the compound is non-toxic in standard Ames tests (0.5964), suggesting a lower risk for mutagenicity.

Study 1: Peptide Analog Synthesis

A study highlighted the use of this compound in synthesizing peptide analogs, demonstrating its utility in understanding protein interactions and enzyme functions. The research emphasized that modifications to the carbamic acid moiety could significantly enhance binding affinity to target proteins.

Study 2: Lipid Metabolism Modulation

Research indicated that compounds with similar structures could influence lipid metabolism by interacting with hepatocellular proteins. This interaction led to increased triglyceride accumulation in liver cells, suggesting potential applications in treating metabolic disorders.

Study 3: Immune Response Regulation

Another study explored the impact of similar carbamate derivatives on immune cell function. It was found that these compounds could downregulate T-lymphocyte proliferation by binding to dendritic cells, indicating a possible role in autoimmune disease management.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing [1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester?

  • Methodological Answer : The compound can be synthesized via multi-step procedures involving chiral intermediates and protective group strategies. For example, tert-butyl carbamates are often synthesized using anhydrous conditions under inert atmospheres (e.g., argon) to prevent hydrolysis. Key steps include:

  • Asymmetric Mannich Reactions : To establish stereochemistry in the pyrrolidine moiety, as described in analogous syntheses of tert-butyl esters using N-Boc-protected intermediates .
  • Coupling Reactions : Amide bond formation between the pyrrolidine and amino-propionyl groups via activated esters (e.g., HATU/DIPEA) in polar aprotic solvents like acetonitrile or DMF .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization for isolating enantiomerically pure products .
  • Characterization : Confirm structure via 1H^1H/13C^{13}C-NMR, HPLC (chiral columns), and high-resolution mass spectrometry (HRMS) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :

  • Storage : Store at -20°C under anhydrous conditions (sealed with argon) in amber vials to prevent degradation by moisture or light .
  • Handling : Use glove boxes or Schlenk lines for air-sensitive steps. Pre-purify solvents (e.g., acetonitrile, THF) via distillation over molecular sieves .
  • Stability Testing : Monitor degradation via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect hydrolysis of the tert-butyl carbamate group .

Advanced Research Questions

Q. How can researchers resolve contradictions in chiral purity data between synthetic batches?

  • Methodological Answer :

  • Analytical Harmonization : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and standardized mobile phases (e.g., hexane/isopropanol with 0.1% TFA) to ensure consistency .
  • X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals in non-polar solvents (e.g., hexane/chloroform mixtures) and analyzing diffraction patterns .
  • Batch Comparison : Perform statistical analysis (e.g., ANOVA) on enantiomeric excess (%ee) data from multiple batches to identify process variables (e.g., temperature, catalyst loading) affecting purity .

Q. What experimental designs are optimal for studying the compound’s reactivity in peptide coupling reactions?

  • Methodological Answer :

  • DoE (Design of Experiments) : Use factorial designs to evaluate variables like solvent polarity, coupling reagent (e.g., HATU vs. EDCI), and reaction time. For example:
VariableLevels TestedResponse Metric
SolventDMF, DCM, THFCoupling Efficiency (%)
ReagentHATU, EDCI, DCCByproduct Formation
Temperature0°C, RT, 40°CReaction Completion
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR or 19F^{19}F-NMR (if fluorine-containing reagents are used) to identify rate-limiting steps .
  • Scale-Up Considerations : Assess exotherm risks using reaction calorimetry and optimize mixing efficiency in flow reactors for larger batches .

Q. How can researchers validate analytical methods for detecting degradation products?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, UV light) and identify degradation pathways via LC-MS/MS. Example degradation products may include:
  • Hydrolyzed carbamic acid derivatives.
  • Oxidized pyrrolidine rings .
  • Method Validation : Establish specificity, linearity (R2^2 > 0.995), and LOQ/LOD using ICH Q2(R1) guidelines. For example:
ParameterRequirementResult
Linearity Range0.1–100 µg/mLR2^2 = 0.998
LOD0.05 µg/mLConfirmed
  • Cross-Validation : Compare results across labs using shared reference standards to ensure reproducibility .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from published studies (e.g., IC50_{50} values) and apply funnel plots to detect publication bias .
  • Assay Standardization : Re-evaluate activity using a common assay protocol (e.g., fluorescence polarization for binding affinity) with internal controls .
  • Structural Confirmation : Re-synthesize the compound and verify purity (>98% by HPLC) to rule out batch-specific impurities affecting activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.